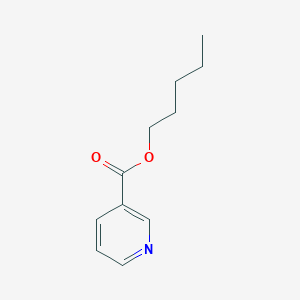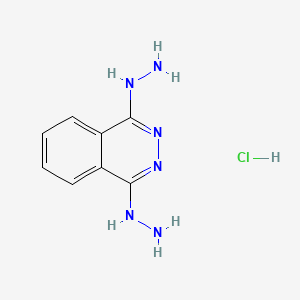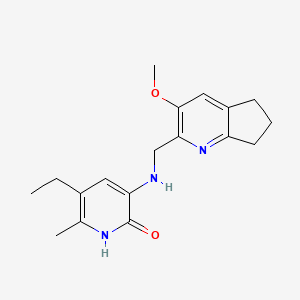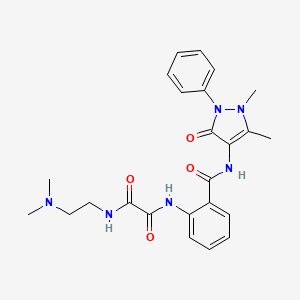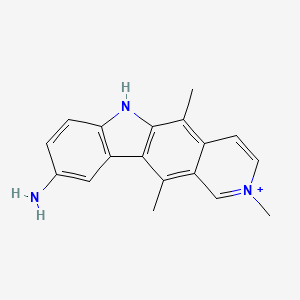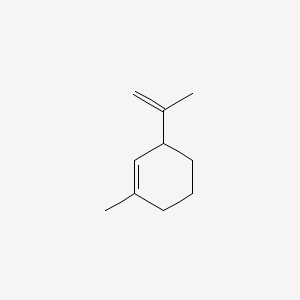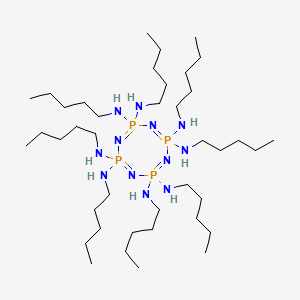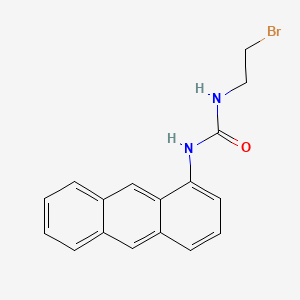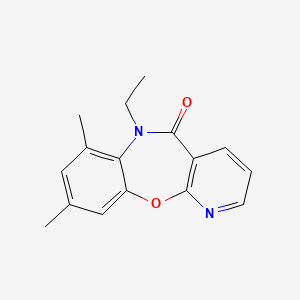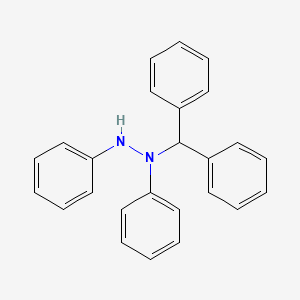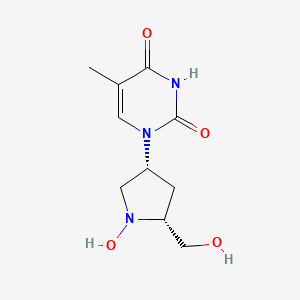
Adenosine 5'-(tetrahydrogen triphosphate), 3'-amino-2',3'-dideoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- is a modified nucleoside triphosphate. It is structurally similar to adenosine triphosphate but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, which are replaced by hydrogen atoms. This modification results in the compound’s inability to form phosphodiester bonds, making it useful in various biochemical applications, particularly in the study of DNA and RNA synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- typically involves the following steps:
Starting Material: The synthesis begins with adenosine, which undergoes selective protection of the hydroxyl groups.
Deoxygenation: The protected adenosine is then subjected to deoxygenation at the 2’ and 3’ positions to replace the hydroxyl groups with hydrogen atoms.
Phosphorylation: The deoxygenated adenosine is phosphorylated at the 5’ position using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the triphosphate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of the compound.
科学的研究の応用
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- has several scientific research applications:
DNA and RNA Synthesis: It is used as a chain terminator in DNA sequencing and synthesis, preventing the addition of further nucleotides.
Enzyme Mechanistic Studies: The compound is used to study the mechanisms of polymerases and other enzymes involved in nucleic acid metabolism.
Antiviral Research: Due to its ability to terminate nucleic acid chains, it is used in the development of antiviral drugs.
作用機序
The mechanism of action of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- involves its incorporation into growing nucleic acid chains by polymerases. Once incorporated, the absence of the 3’ hydroxyl group prevents the formation of phosphodiester bonds, effectively terminating the chain. This property makes it a valuable tool in DNA sequencing and antiviral research.
類似化合物との比較
Similar Compounds
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-: Similar in structure but lacks the amino group at the 3’ position.
Adenosine 5’-triphosphate: The natural form with hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxyadenosine 5’-triphosphate: Another chain terminator used in similar applications.
Uniqueness
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- is unique due to the presence of the amino group at the 3’ position, which can participate in additional chemical reactions, providing more versatility in biochemical applications.
特性
CAS番号 |
90053-18-2 |
|---|---|
分子式 |
C10H17N6O11P3 |
分子量 |
490.20 g/mol |
IUPAC名 |
[[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O11P3/c11-5-1-7(16-4-15-8-9(12)13-3-14-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7H,1-2,11H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t5-,6+,7+/m0/s1 |
InChIキー |
RTDWSTYJRAZSBP-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


